4-(2-Oxopyrrolidin-1-yl)piperidine-1-carboxamide
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Overview
Description
4-(2-Oxopyrrolidin-1-yl)piperidine-1-carboxamide, also known as OPC-15161, is a synthetic compound with potential applications in various fields of research and industry. It is characterized by the presence of a pyrrolidine ring, a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular weight of this compound is 211.265. The structure includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle .Scientific Research Applications
Synthesis and Biological Activity
- Polycyclic Systems with 1,2,4-Oxadiazole Ring: A study conducted by Kharchenko et al. (2008) explored the synthesis of novel bicyclic systems, including compounds related to 4-(2-Oxopyrrolidin-1-yl)piperidine-1-carboxamide, and predicted their biological activity using PASS prediction. This highlights the compound's role in the development of new chemical structures with potential biological applications (Kharchenko, Detistov, & Orlov, 2008).
Antiproliferative Applications
- Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides: Krasavin et al. (2014) discovered a new class of antiproliferative agents, including 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides. These compounds act as tubulin inhibitors and have demonstrated increased numbers of mitotic cells in leukemia cell lines, indicating their potential use in cancer research (Krasavin, Sosnov, Karapetian, Konstantinov, Soldatkina, Godovykh, Zubkov, Bai, Hamel, & Gakh, 2014).
Synthesis of Novel Fused Heterobicycles
- Synthesis of Substituted Pyrazolo[4,3-c]pyridine-3-ols: Research by Karthikeyan, Vijayakumar, and Sarveswari (2014) involved the synthesis of compounds related to this compound, leading to novel fused heterobicycles. This work contributes to the field of organic chemistry and the exploration of new heterocyclic compounds (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
CGRP Receptor Inhibition
- Enantioselective Process for CGRP Receptor Inhibitor: Cann et al. (2012) developed a stereoselective synthesis method for a potent calcitonin gene-related peptide (CGRP) receptor antagonist, structurally related to this compound. This work is significant for medicinal chemistry, particularly in the development of treatments for conditions modulated by CGRP (Cann, Chen, Gao, Hanson, Hsieh, Li, Lin, Parsons, Pendri, Nielsen, Nugent, Parker, Quinlan, Reising, Remy, Sausker, & Wang, 2012).
Future Directions
The pyrrolidine ring, a key feature of 4-(2-Oxopyrrolidin-1-yl)piperidine-1-carboxamide, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, it is likely that future research will continue to explore the potential applications of this and similar compounds in various fields of research and industry.
Mechanism of Action
Target of Action
Pyrrolidine and piperidine derivatives are known to interact with a variety of biological targets, including various enzymes and receptors. The specific target would depend on the exact structure and functional groups present in the compound .
Mode of Action
The mode of action of pyrrolidine and piperidine derivatives can vary widely, depending on their specific structure and the biological target they interact with. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
Pyrrolidine and piperidine derivatives can be involved in a variety of biochemical pathways, depending on their specific targets. They can influence signal transduction pathways, metabolic pathways, and more .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrrolidine and piperidine derivatives can vary widely, depending on their specific structure. Factors such as lipophilicity, molecular size, and the presence of specific functional groups can influence these properties .
Result of Action
The molecular and cellular effects of pyrrolidine and piperidine derivatives can include changes in enzyme activity, alterations in signal transduction, and effects on cell growth and proliferation, among others .
Action Environment
The action, efficacy, and stability of pyrrolidine and piperidine derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c11-10(15)12-6-3-8(4-7-12)13-5-1-2-9(13)14/h8H,1-7H2,(H2,11,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIRVIAUIRUHNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCN(CC2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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